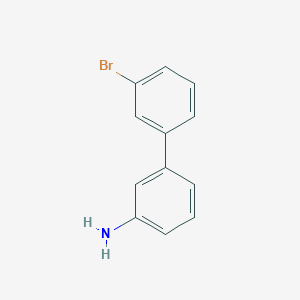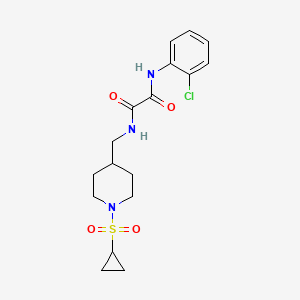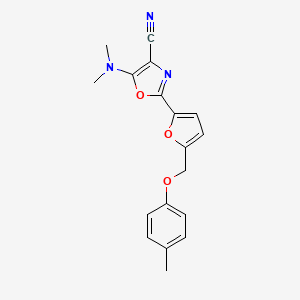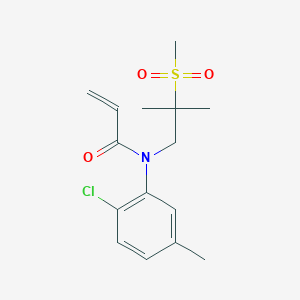
3-(3-Bromophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromophenyl)aniline, also known as 3-Bromodiphenylamine, is an organic compound with the empirical formula C12H10BrN . It has a molecular weight of 248.12 . It is a derivative of aniline, which is an aromatic amine .
Synthesis Analysis
The synthesis of 3-(3-Bromophenyl)aniline and its derivatives has been a subject of various research studies . For instance, one study discussed the synthesis of aniline-based triarylmethanes through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines . Another study examined the electrophilic bromination of aniline containing various ortho, meta, and para substituents in the aromatic ring .Molecular Structure Analysis
The molecular structure of 3-(3-Bromophenyl)aniline consists of an amine group attached to a benzene ring . The compound’s structure has been confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving 3-(3-Bromophenyl)aniline have been explored in several studies . For example, one research paper discussed the electrochemical oxidation mechanism of aliphatic amines, amides, aniline, and aniline derivatives .Physical And Chemical Properties Analysis
3-(3-Bromophenyl)aniline has a boiling point of about 184°C and a melting point of about -6°C . It is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether . This organic compound tends to darken when exposed to air and light .Applications De Recherche Scientifique
Synthesis of Borinic Acid Derivatives
3-(3-Bromophenyl)aniline is utilized in the synthesis of borinic acid derivatives, which are a subclass of organoborane compounds. These derivatives play a significant role in various chemical reactions such as cross-coupling reactions and catalysis. They are also important in the fields of medicinal chemistry, polymer, and optoelectronics materials. The enhanced Lewis acidity of borinic acids compared to boronic acids makes them particularly useful for coordinating with alcohols, diols, amino alcohols, etc., and catalyzing regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions .
Friedel-Crafts Reaction Catalyst
The compound serves as a precursor in the metal- and solvent-free synthesis of aniline- and phenol-based triarylmethanes via the Friedel-Crafts reaction. This reaction is catalyzed by Brönsted acidic ionic liquids and is significant for producing compounds with a wide range of biological activities. Aniline-based triarylmethanes, in particular, are employed as monomers for the preparation of polyamides, which have applications in material science .
Synthesis of Monoisomeric Phthalocyanines
3-(3-Bromophenyl)aniline is used in the synthesis and characterization of monoisomeric phthalocyanines. These compounds are significant in the development of phthalocyanine-fullerene dyads, which have applications in areas such as photovoltaics and sensor technology .
Construction of Quinoline Scaffolds
This compound is integral to the synthesis of biologically and pharmaceutically active quinoline and its analogues. Quinoline is a vital scaffold for drug discovery and plays a major role in medicinal chemistry. It is used in the construction of carbon-heteroatom bonds and is a key segment in both natural and synthetic compounds with considerable industrial and medicinal applications .
Biological Potential of Indole Derivatives
3-(3-Bromophenyl)aniline contributes to the synthesis of indole derivatives, which possess a wide range of biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial properties. The indole scaffold is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, making it a valuable target for new therapeutic possibilities .
Development of Organoselenium Compounds
The compound is also involved in the rational design and action mechanisms of chemically innovative organoselenium compounds in cancer therapy. Organoselenium compounds have shown potential as anticancer agents, and 3-(3-Bromophenyl)aniline plays a role in their synthesis and functionalization .
Mécanisme D'action
Target of Action
Aniline derivatives are known to interact with various biological targets, contributing to their diverse biological and clinical applications .
Mode of Action
Aniline derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
It’s worth noting that aniline derivatives can influence a variety of biological activities, suggesting their involvement in multiple biochemical pathways .
Result of Action
Aniline derivatives are known for their diverse biological activities, suggesting a wide range of potential effects .
Action Environment
Such factors can significantly impact the effectiveness of aniline derivatives .
Safety and Hazards
While specific safety and hazard information for 3-(3-Bromophenyl)aniline was not found, it’s important to handle similar compounds with care. For instance, aniline, a related compound, is considered hazardous. It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Orientations Futures
The future directions in the research and application of 3-(3-Bromophenyl)aniline and its derivatives could involve their use in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, or optoelectronics materials . Additionally, the development of novel dual- or multi-target antidepressants is a significant area of study in the discipline .
Propriétés
IUPAC Name |
3-(3-bromophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBMEJLVNAQEIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1049131-86-3 |
Source


|
| Record name | 3-(3-bromophenyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-1-(2-fluorophenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2854178.png)
![ethyl 4-(8-bromo-2-methyl-4-oxo-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-3(4H)-yl)benzoate](/img/structure/B2854179.png)





![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2854190.png)
![2-{2-Amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}acetic acid](/img/structure/B2854193.png)

![N-[4-(Diethylsulfamoyl)-2-hydroxynaphthalen-1-yl]benzamide hydrate](/img/structure/B2854196.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2854197.png)
![2-[(4-Chlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2854200.png)